molecular formula C13H15ClN2 B3038248 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 83467-39-4

4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B3038248
CAS No.: 83467-39-4
M. Wt: 234.72 g/mol
InChI Key: MAHLRLOXCOTWFF-UHFFFAOYSA-N
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Description

Product Overview 4-(2-Chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole ( 83467-39-4) is a high-purity chemical intermediate with the molecular formula C 13 H 15 ClN 2 and a molecular weight of 234.73 g/mol . This compound is characterized by a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a 2-chloroethyl chain, making it a valuable scaffold for further synthetic modification in medicinal and organic chemistry research. Research Applications and Value This compound serves as a versatile building block, particularly in the development of more complex heterocyclic systems. Its structure, featuring an activated chloroethyl group, allows it to undergo further reactions to create derivatives with potential biological activity. Patents and scientific literature indicate that structurally related pyrazole and imidazole derivatives are investigated for their activity in various therapeutic areas, suggesting this compound's utility in early-stage drug discovery programs . Researchers can leverage this intermediate to synthesize novel compounds for probing biological mechanisms or developing new pharmacologically active agents. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handling should be conducted in a well-ventilated area, and personal protective equipment, including gloves and eye/face protection, is required . According to safety data, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Quality and Supply We supply this compound with a typical purity of ≥98% . It is available for secure, cold-chain transportation to ensure the integrity of the product upon delivery, supporting the critical work of research scientists in academic and industrial settings.

Properties

IUPAC Name

4-(2-chloroethyl)-3,5-dimethyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c1-10-13(8-9-14)11(2)16(15-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHLRLOXCOTWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or amino derivatives.

    Oxidation: Formation of hydroxylated or carbonylated products.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Synthesis and Properties

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅ClN₂
  • Molecular Weight : 234.72 g/mol
  • CAS Number : 83467-39-4
  • Boiling Point : Approximately 358.5 °C at 760 mmHg
  • Density : 1.1 ± 0.1 g/cm³

The synthesis of CDPP typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate, usually in organic solvents like dichloromethane or toluene at elevated temperatures .

CDPP exhibits significant biological activities that make it a candidate for various applications:

Anticancer Activity

In vivo studies have shown that CDPP can significantly reduce tumor sizes in mice models. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

Research indicates that CDPP may possess anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

CDPP has demonstrated antimicrobial effects against various bacterial strains, indicating its potential use as an antibacterial agent. This property is particularly relevant in the context of rising antibiotic resistance.

Applications in Medicinal Chemistry

The unique structure of CDPP allows for various modifications that can enhance its biological activity. The chloroethyl group is particularly notable for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of key enzymes or disruption of cellular processes.

Potential Drug Development

Given its promising biological activities, CDPP can serve as a scaffold for developing new pharmaceuticals targeting cancer and inflammatory diseases. The modification of its structure could yield derivatives with improved potency and selectivity.

Agricultural Applications

Recent studies have explored the use of CDPP as a pesticide or herbicide due to its biological activity against pests and pathogens. Its efficacy in agricultural settings could provide an alternative to conventional chemical pesticides, aligning with sustainable agricultural practices.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityIn vivo tumor reductionSignificant reduction in tumor size in treated mice compared to control groups.
Anti-inflammatory EffectsIn vitro assaysDemonstrated inhibition of inflammatory cytokine production.
Antimicrobial EfficacyBacterial strainsEffective against multiple strains with varying degrees of susceptibility.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The phenyl and methyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole, along with their properties and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,5-dimethyl, 4-(2-chloroethyl), 1-phenyl 264.75 (calculated) Synthetic intermediate, potential ligand
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-FPh), 5-Ph, 4,5-dihydro, 1-carbaldehyde 280.30 Crystallographically confirmed structure
USP Bendamustine Related Compound D RS 5-[(2-Chloroethyl)amino], benzimidazole core 295.77 Pharmaceutical impurity/reference standard
2-Substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines Pyrazole-pyrimidine hybrid ~450–500 (varies) Antiplatelet, antihypertensive activities
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride Ethyl ester, aminoacetate 346.26 Synthetic intermediate, coordination chemistry

Key Comparisons

Reactivity and Functionalization :

  • The 2-chloroethyl group in the target compound enables alkylation or elimination reactions, similar to USP Bendamustine-related compounds, where chloroethyl groups participate in DNA alkylation (a mechanism relevant to anticancer activity) .
  • In contrast, pyrazole-carboxaldehydes (e.g., compound from ) are more electrophilic due to the aldehyde group, favoring condensation reactions.

Biological Activity: Hybrid pyrazole-pyrimidine derivatives (e.g., ) exhibit antiplatelet and anti-inflammatory activities, while the target compound’s bioactivity remains unexplored in the provided evidence.

Structural Diversity: The ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride shares the 3,5-dimethyl-1-phenylpyrazole core but diverges in functionalization (ester vs. chloroethyl), highlighting the scaffold’s adaptability for diverse applications.

Crystallographic Data :

  • While the target compound lacks reported crystallographic data, analogs like 3-(4-fluorophenyl)-5-phenylpyrazolines have been structurally confirmed via X-ray diffraction, emphasizing the importance of substituent positioning on molecular geometry .

Research Findings and Implications

  • Synthetic Utility : The chloroethyl group in this compound may serve as a reactive handle for generating libraries of derivatives, akin to methods used for pyrazole-carboxaldehydes .
  • Pharmacological Potential: Structural similarities to Bendamustine-related compounds suggest possible cytotoxic properties, though empirical studies are needed to validate this hypothesis .
  • Coordination Chemistry: The 3,5-dimethyl-1-phenylpyrazole moiety is known to act as a ligand for transition metals (e.g., in catalysis), and the chloroethyl substituent could modulate metal-binding affinity .

Biological Activity

4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole, commonly referred to as CDPP, is a pyrazole derivative characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C₁₃H₁₅ClN₂
  • Molecular Weight : 234.72 g/mol
  • IUPAC Name : 4-(2-chloroethyl)-3,5-dimethyl-1-phenylpyrazole
  • CAS Number : 83467-39-4

Synthesis

The synthesis of CDPP typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually conducted in organic solvents like dichloromethane or toluene under elevated temperatures to optimize yield and purity.

The biological activity of CDPP is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit key enzymes or disrupt various cellular processes. The presence of the chloroethyl group enhances its reactivity, while the phenyl and methyl groups may contribute to its binding affinity and specificity for biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to CDPP have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Activity

CDPP has demonstrated promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

Anticancer Activity

Recent studies highlight the anticancer potential of CDPP and related compounds. Research has shown that pyrazole derivatives can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. Notably, compounds with a 1H-pyrazole scaffold have demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Case Study 1: Anti-inflammatory Properties

In a study examining various pyrazole derivatives, CDPP was found to exhibit substantial inhibition of inflammatory cytokines at concentrations similar to established anti-inflammatory drugs like dexamethasone. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested CDPP against common bacterial pathogens. The results indicated that CDPP not only inhibited bacterial growth but also showed lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Anticancer Activity

In vivo studies on tumor-bearing mice treated with CDPP revealed a significant reduction in tumor size compared to control groups. This study supports the compound's potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via alkylation of preformed pyrazole rings. For example, hydrazine derivatives (e.g., substituted phenylhydrazines) react with β-diketones in ethanol under nitrogen, followed by purification via column chromatography and recrystallization (as in ). Introducing the 2-chloroethyl group may require alkylation using chloroethylating agents (e.g., 1-chloro-2-iodoethane) under basic conditions (e.g., K₂CO₃ in DMF, as in ). Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical for yield optimization.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • XRD : Determines crystal system (e.g., monoclinic) and unit cell parameters ().
  • FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) and hydrogen bonding ().
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at 3,5-positions, phenyl ring splitting patterns) ().
  • TEM : Analyzes particle size and morphology for nanosized formulations ().

Q. How does the 2-chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The chloroethyl group enhances electrophilicity at the β-carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Comparative studies with analogs (e.g., ’s chloroacetamide derivatives) show that steric hindrance from methyl groups on the pyrazole ring may slow substitution kinetics. Reactivity can be quantified via kinetic assays in polar aprotic solvents (e.g., DMSO).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

  • Methodology : Discrepancies in bond angles or torsion angles (e.g., C-Cl vs. C-N bond variations in vs. 13) require refinement using high-resolution single-crystal XRD and density functional theory (DFT) calculations. Hydrogen atom placement can be optimized via Hirshfeld surface analysis (as in ’s refinement protocol).

Q. What mechanistic insights explain variations in biological activity across structurally similar pyrazole derivatives?

  • Methodology : Structure-activity relationship (SAR) studies, as in , reveal that electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity by increasing membrane permeability. For example, compound 22 () showed superior Gram-negative activity due to its 4-chlorophenyldiazenyl substituent. Contradictory data (e.g., reduced activity in bulkier analogs) can be analyzed via molecular docking to assess steric clashes with target proteins.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Methodology :

  • DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Docking : Simulates binding affinities with targets like DNA gyrase (for antimicrobial activity) or kinase enzymes (for anticancer potential). Comparative studies with ’s active derivatives validate computational models.

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution techniques are applicable?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or resolution via chiral HPLC (e.g., amylose-based columns). ’s crystallographic data for dimethylpyrazole analogs suggests potential for diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Reactant of Route 2
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4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

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